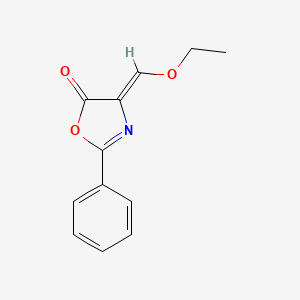

Oxazolone

Description

Properties

IUPAC Name |

(4Z)-4-(ethoxymethylidene)-2-phenyl-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-15-8-10-12(14)16-11(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHPCNCNNSSLPL-NTMALXAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C1C(=O)OC(=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C\1/C(=O)OC(=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15646-46-5, 60777-96-0 | |

| Record name | Oxazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015646465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethoxymethylene-2-phenyl-5-oxazolone, (4Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060777960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ethoxymethylene-2-phenyl-2-oxazoline-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHOXYMETHYLENE-2-PHENYL-5-OXAZOLONE, (4Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78IL0J7N72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Oxazolone: A Technical Guide to its Mechanism of Action in Contact Hypersensitivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one) is a small chemical compound, known as a hapten, widely utilized in immunological research to induce a form of allergic contact dermatitis (ACD) known as contact hypersensitivity (CHS). As a hapten, this compound is not immunogenic on its own but becomes so after binding to endogenous proteins in the skin. This property makes it an invaluable tool for modeling T-cell mediated inflammatory skin diseases, such as atopic dermatitis, and for evaluating the efficacy of potential anti-inflammatory and immunosuppressive therapeutics. The immune response to this compound is a classic example of a delayed-type hypersensitivity (DTH) reaction, which is characterized by two distinct phases: sensitization and elicitation (challenge).

Core Mechanism: The Two Phases of Contact Hypersensitivity

The development of this compound-induced CHS is a biphasic process involving a complex interplay of various immune cells and signaling molecules.

Sensitization Phase: Priming the Immune System

The initial topical application of this compound to the skin initiates the sensitization phase, which is typically asymptomatic.

-

Haptenation: this compound penetrates the epidermis and dermis, where it covalently binds to host carrier proteins, forming hapten-protein conjugates. This process is crucial for recognition by the immune system.

-

Antigen Presentation: These newly formed immunogenic complexes are recognized and engulfed by resident antigen-presenting cells (APCs), primarily epidermal Langerhans cells and dermal dendritic cells (DCs).

-

DC Maturation and Migration: Upon uptake of the haptenated proteins, DCs become activated and mature. This maturation is characterized by the upregulation of co-stimulatory molecules (like CD80/CD86) and MHC molecules. These activated DCs then migrate from the skin via lymphatic vessels to the regional draining lymph nodes.

-

T-Cell Priming: In the draining lymph nodes, the mature DCs present the hapten-peptide complexes to naive T-cells. This interaction leads to the clonal expansion and differentiation of hapten-specific CD4+ (T helper) and CD8+ (cytotoxic) effector T-cells. Depending on the local cytokine milieu, a polarization of the T-cell response occurs, often involving Th1, Th2, and Th17 pathways.

Signaling Pathways in this compound-Induced CHS

The immune response to this compound involves a complex network of cellular interactions and cytokine signaling that defines the nature and magnitude of the inflammatory reaction.

Sensitization Phase Signaling

During the initial sensitization, the key events revolve around the activation of APCs and the subsequent priming of naive T-cells in the draining lymph nodes. The hapten-protein complexes act as danger signals, leading to the release of pro-inflammatory cytokines and chemokines.

Elicitation Phase Signaling

Upon re-exposure to this compound, sensitized memory T-cells orchestrate a rapid and robust inflammatory response at the site of challenge.

-

T-Cell Reactivation: Skin-resident memory T-cells and circulating effector T-cells are reactivated by local APCs presenting the hapten-protein complexes.

-

Cytokine Cascade: Activated T-cells release a barrage of cytokines.

-

Th1-type cytokines: Interferon-gamma (IFN-γ) activates macrophages and cytotoxic T-cells.

-

Th2-type cytokines: Interleukins 4, 5, and 13 (IL-4, IL-5, IL-13) are crucial for the allergic-type inflammation, promoting eosinophil recruitment and IgE production.

-

Th17-type cytokines: IL-17A recruits neutrophils to the site of inflammation.

-

-

Inflammatory Cell Infiltration: The released cytokines and chemokines attract a large number of inflammatory cells, including neutrophils, eosinophils, macrophages, and additional T-cells, into the skin. This cellular influx, along with vasodilation and increased vascular permeability, results in the characteristic clinical signs of CHS: erythema (redness), edema (swelling), and induration.

Quantitative Data in this compound Models

The inflammatory response in this compound-induced CHS can be quantified through various measurements. The following tables summarize typical quantitative data observed in mouse models.

Table 1: Ear Swelling Response Following this compound Challenge

| Time Post-Challenge | Ear Thickness Increase (mm) | Ear Biopsy Weight Increase (mg) |

| 0 hours (Baseline) | 0 | 0 |

| 24 hours | 0.15 - 0.30 | 5 - 10 |

| 48 hours | 0.20 - 0.40 | 8 - 15 |

| 72 hours | 0.10 - 0.25 | 4 - 8 |

Data are representative values and can vary based on mouse strain, this compound concentration, and specific protocol.

Table 2: Relative Abundance of Infiltrating Immune Cells in Ear Tissue (24-48h Post-Challenge)

| Cell Type | Percentage of CD45+ Cells |

| Neutrophils (Ly6G+) | 40 - 60% |

| T-Cells (CD3+) | 15 - 30% |

| Macrophages (F4/80+) | 10 - 20% |

| Eosinophils (Siglec-F+) | 5 - 15% |

Percentages are approximate and determined by flow cytometry of digested ear tissue.

Table 3: Cytokine and Immunoglobulin Levels

| Analyte | Method | Typical Change vs. Control |

| IFN-γ mRNA (ear tissue) | qRT-PCR | 5- to 20-fold increase |

| IL-4 mRNA (ear tissue) | qRT-PCR | 10- to 50-fold increase |

| Serum Ox-specific IgE | ELISA | Significant increase post-sensitization |

| Serum Ox-specific IgG1 | ELISA | Significant increase post-sensitization |

| Serum Ox-specific IgG2a | ELISA | Moderate increase post-sensitization |

Experimental Protocols

Detailed methodologies are critical for reproducibility in this compound-induced CHS studies.

This compound-Induced Contact Hypersensitivity in Mice

This protocol describes the standard method for inducing and measuring the CHS response in mice.

Materials:

-

This compound (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)

-

Acetone and Olive Oil (4:1 vehicle) or Ethanol

-

Electric clippers

-

Micropipettes

-

Digital micrometer or calipers

-

8-week-old BALB/c or C57BL/6 mice

Procedure:

-

Sensitization (Day 0): a. Anesthetize the mice. b. Shave a ~2x2 cm area of the abdominal skin. c. Prepare a 2% (w/v) this compound solution in the chosen vehicle. d. Apply 50-100 µL of the 2% this compound solution to the shaved abdomen.

-

Challenge (Day 5-7): a. Prepare a 1% (w/v) this compound solution. b. Measure the baseline thickness of both ears using a digital micrometer. c. Apply 10-20 µL of the 1% this compound solution to both the dorsal and ventral surfaces of the right ear. d. Apply an equal volume of vehicle to the left ear as a control.

-

Measurement (Day 6-10 / 24-72h post-challenge): a. At 24, 48, and 72 hours after the challenge, measure the thickness of both ears. b. The ear swelling is calculated as: (Thickness of right ear at measurement time - Thickness of right ear at baseline) - (Thickness of left ear at measurement time - Thickness of left ear at baseline). c. For endpoint analysis, ear punches may be taken for weight measurement, histology, or cellular/molecular analysis.

Flow Cytometry of Skin Infiltrating Leukocytes

This protocol outlines the isolation and analysis of immune cells from ear tissue.

Materials:

-

Mouse ears from CHS experiment

-

RPMI 1640 medium

-

Collagenase D (1 mg/mL)

-

DNase I (0.1 mg/mL)

-

Fetal Bovine Serum (FBS)

-

70 µm cell strainers

-

Fluorescently conjugated antibodies (e.g., anti-CD45, -CD3, -Ly6G, -F4/80)

-

Flow cytometer

Procedure:

-

Tissue Digestion: a. Harvest the ears and finely mince the tissue using scissors. b. Incubate the minced tissue in a digestion buffer containing Collagenase D and DNase I in RPMI at 37°C for 60-90 minutes with gentle agitation. c. Neutralize the digestion by adding RPMI with 10% FBS. d. Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

-

Antibody Staining: a. Centrifuge the cells and resuspend in FACS buffer (PBS with 2% FBS). b. Block Fc receptors with anti-CD16/32 antibodies. c. Add a cocktail of fluorescently labeled antibodies against cell surface markers and incubate on ice for 30 minutes in the dark. d. Wash the cells twice with FACS buffer.

-

Data Acquisition and Analysis: a. Resuspend the cells in FACS buffer. b. Acquire data on a flow cytometer. c. Analyze the data using appropriate software, gating first on live, single cells, then on CD45+ leukocytes, followed by specific immune cell populations.

Conclusion

The mechanism of action of this compound in inducing contact hypersensitivity is a well-defined, T-cell-driven immunological process that reliably models the pathophysiology of allergic contact dermatitis. By understanding the distinct sensitization and elicitation phases, the key cellular players, and the underlying signaling pathways, researchers can effectively utilize this model to investigate fundamental immunological mechanisms and to screen and validate novel therapeutic agents for a range of inflammatory skin conditions. The quantitative and reproducible nature of the this compound model, particularly the ear swelling assay, ensures its continued relevance and utility in both basic and translational research.

An In-depth Technical Guide to the Structure and Chemical Properties of Oxazolones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxazolones are a class of five-membered heterocyclic compounds that hold significant importance in organic synthesis and medicinal chemistry. Their unique structural features and versatile reactivity make them valuable intermediates for the synthesis of a wide array of biologically active molecules, including amino acids, peptides, and various other heterocyclic systems.[1][2] This technical guide provides a comprehensive overview of the core aspects of oxazolone chemistry, focusing on their structure, isomers, tautomerism, and key chemical properties. Detailed experimental protocols for their synthesis and characterization are presented, alongside tabulated quantitative data for easy reference. Furthermore, this guide utilizes graphical representations to illustrate fundamental concepts and reaction pathways, aiming to serve as a practical resource for researchers in the field.

The this compound Core: Structure and Isomerism

The fundamental structure of this compound is a five-membered ring containing one nitrogen atom, one oxygen atom, a carbonyl group, and a carbon-carbon double bond. The molecular formula for the parent compound is C₃H₃NO₂.[2] Variations in the positions of the carbonyl group and the endocyclic double bond give rise to five distinct structural isomers.[2][3]

The most extensively studied and synthetically useful isomers are the 5(4H)-oxazolones, often referred to as azlactones, which are cyclic anhydrides of N-acyl α-amino acids.

Structural Isomers of this compound

The five constitutional isomers of this compound are:

-

2(3H)-Oxazolone

-

2(5H)-Oxazolone

-

4(5H)-Oxazolone

-

5(2H)-Oxazolone

-

5(4H)-Oxazolone

Tautomerism in Oxazolones

Oxazolones can exist in different tautomeric forms, which significantly influences their reactivity. For instance, 5(4H)-oxazolones can tautomerize to their aromatic oxazole enol form. This tautomerism is responsible for the facile epimerization observed at the C-4 position. Computational studies on compounds like edaravone and isthis compound, which share features with oxazolones, have shown that the relative stability of C-H, N-H, and O-H tautomers can be influenced by intramolecular hydrogen bonding and the polarity of the medium.

Chemical Properties and Reactivity

The chemistry of oxazolones is rich and varied due to the presence of multiple reactive sites within the molecule. The key centers for chemical transformations are the C-2 and C-4 positions, and the electrophilic carbonyl group.

Acidity of the C-4 Proton

The proton at the C-4 position of 5(4H)-oxazolones is notably acidic, with a pKa value of approximately 9. This acidity facilitates the formation of a resonance-stabilized enolate anion, which can then react with a variety of electrophiles.

Nucleophilic Attack at the Carbonyl Group

The carbonyl group at C-5 is electrophilic and susceptible to attack by nucleophiles. This often leads to the ring-opening of the this compound. For instance, hydrolysis of 5(4H)-oxazolones yields α-acylaminoacrylic acids, which can be subsequently reduced to form α-amino acids.

Cycloaddition Reactions

Under certain conditions, particularly in the presence of a Lewis acid, oxazolones can behave as 1,3-dipoles (mesoionic compounds often referred to as münchnones). These species can readily participate in [3+2] cycloaddition reactions with various dipolarophiles to generate a range of five-membered heterocyclic products.

Quantitative Data

This section summarizes key quantitative data related to the properties and synthesis of oxazolones.

Spectroscopic Data

The characterization of oxazolones heavily relies on spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Typical Spectroscopic Data for 4-Arylmethylidene-2-phenyl-5(4H)-oxazolones

| Spectroscopic Technique | Functional Group/Proton | Typical Chemical Shift (δ, ppm) or Wavenumber (cm⁻¹) | Reference |

| ¹H-NMR (300 MHz, CDCl₃) | Olefinic (=CH -) | 7.13 - 7.26 | |

| ¹H-NMR (300 MHz, CDCl₃) | Aromatic (Ar -H) | 6.88 - 8.87 | |

| ¹³C-NMR (75 MHz, CDCl₃) | Carbonyl (C =O) | 164.9 - 168.4 | |

| ¹³C-NMR (75 MHz, CDCl₃) | C-2 | ~160 | |

| ¹³C-NMR (75 MHz, CDCl₃) | C-4 | 129.0 - 132.0 | |

| IR (KBr) | Carbonyl (C =O) Stretch | 1616 - 1799 | |

| IR (KBr) | C =N Stretch | ~1650 - 1670 | |

| IR (KBr) | C =C Stretch | ~1536 - 1595 |

Note: Specific shifts and wavenumbers can vary significantly based on the substituents on the this compound ring.

Reaction Yields

The synthesis of oxazolones via the Erlenmeyer-Plöchl reaction and its modifications can be highly efficient.

Table 2: Selected Reported Yields for this compound Synthesis

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| Hippuric acid, Benzaldehyde | Acetic anhydride, Sodium acetate | 4-Benzylidene-2-phenyl-5(4H)-oxazolone | 71 | |

| Hippuric acid, 4-Chlorobenzaldehyde | Acetic anhydride, Sodium acetate | 4-(4-Chlorobenzylidene)-2-phenyl-5(4H)-oxazolone | 77 | |

| Hippuric acid, Anisaldehyde | Acetic anhydride, Sodium acetate | 4-(4-Methoxybenzylidene)-2-phenyl-5(4H)-oxazolone | 98 | |

| Benzoyl glycine, Vanillin | Acetic anhydride, Zinc oxide | 4-(4-Hydroxy-3-methoxybenzylidene)-2-phenyl-5(4H)-oxazolone | 92 | |

| Benzoyl glycine, Cyclohexanone | Acetic anhydride, Zinc oxide | 4-Cyclohexylidene-2-phenyl-5(4H)-oxazolone | 68 |

Experimental Protocols

General Synthesis of 4-Arylmethylidene-2-phenyl-5(4H)-oxazolones (Erlenmeyer-Plöchl Reaction)

This protocol describes a common method for synthesizing this compound derivatives.

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

N-Benzoylglycine (hippuric acid)

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Ethanol

-

Conical flask (500 mL)

-

Water bath

-

Heating mantle or hot plate

Procedure:

-

In a 500 mL conical flask, combine the aromatic aldehyde (10 mmol), N-benzoylglycine (10 mmol), anhydrous sodium acetate (5 mmol), and acetic anhydride (30 mmol).

-

Heat the mixture on an electric hot plate with constant shaking.

-

Once the mixture has completely liquefied, transfer the flask to a boiling water bath and heat for an additional 2 hours.

-

After the heating period, add 20 mL of cold ethanol to the reaction mixture.

-

Allow the mixture to cool, which should induce the crystallization of the crude this compound product.

-

Collect the crude product by filtration.

-

Wash the product with hot water to remove any unreacted starting materials and salts.

-

Recrystallize the crude product from a suitable solvent (e.g., benzene or ethanol) to obtain the purified this compound derivative.

Conclusion

Oxazolones are a cornerstone of heterocyclic chemistry, offering a synthetically accessible and highly reactive scaffold. Their rich chemistry, characterized by the acidity of the C-4 proton, the electrophilicity of the carbonyl group, and their ability to act as 1,3-dipoles, provides numerous avenues for the construction of complex molecular architectures. This guide has provided a detailed overview of their structure, properties, and synthetic methodologies, supported by quantitative data and graphical illustrations. A thorough understanding of these fundamental principles is crucial for leveraging the full potential of oxazolones in drug discovery and materials science.

References

The Synthesis of Oxazolones: A Historical and Technical Guide for the Modern Researcher

Introduction: The oxazolone core, a five-membered heterocyclic motif, is a cornerstone in synthetic organic chemistry and a privileged scaffold in medicinal chemistry.[1] Its derivatives are not only crucial intermediates in the synthesis of amino acids, peptides, and other complex heterocyclic systems but also exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This technical guide provides an in-depth exploration of the discovery and historical evolution of this compound synthesis, with a focus on the seminal Erlenmeyer-Plöchl reaction and its modern variations. Detailed experimental protocols, comparative data, and mechanistic diagrams are presented to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this vital chemical entity.

The Dawn of this compound Chemistry: The Erlenmeyer-Plöchl Synthesis

The journey into this compound synthesis began in 1883, when J. Plöchl reported the condensation of benzaldehyde with hippuric acid in the presence of acetic anhydride.[4] However, it was Emil Erlenmeyer who, in 1893, correctly elucidated the structure of the resulting azlactone (an alternative name for this compound) and extensively studied the reaction, which is now famously known as the Erlenmeyer-Plöchl azlactone synthesis.[1] This reaction remains one of the most fundamental and widely used methods for constructing the unsaturated 5(4H)-oxazolone ring system.

The classical Erlenmeyer-Plöchl reaction involves the condensation of an N-acylglycine (most commonly hippuric acid) with an aldehyde or ketone in the presence of acetic anhydride and a weak base, such as sodium acetate. Acetic anhydride serves as both the solvent and a dehydrating agent, facilitating the intramolecular cyclization of the N-acylglycine to form a 2-substituted-5(4H)-oxazolone intermediate. This intermediate then undergoes a Perkin-type condensation with the carbonyl compound to yield the final 4-alkylidene or 4-arylidene-2-substituted-5(4H)-oxazolone.

Reaction Mechanism

The mechanism of the Erlenmeyer-Plöchl synthesis can be dissected into two primary stages:

-

Formation of the 2-Substituted-5(4H)-Oxazolone: The N-acylglycine is first activated by acetic anhydride, forming a mixed anhydride. Intramolecular cyclization then occurs, with the enolizable oxygen attacking the activated carbonyl carbon, leading to the formation of the this compound ring after elimination of acetic acid.

-

Condensation with the Carbonyl Compound: The this compound intermediate possesses an acidic proton at the C-4 position. In the presence of a base (acetate), this proton is abstracted to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent elimination of water yields the final unsaturated this compound product.

Key Synthetic Variations and Improvements

While the classical Erlenmeyer-Plöchl synthesis is robust, its conditions can be harsh, sometimes leading to side reactions and purification challenges. Consequently, numerous modifications have been developed to improve yields, shorten reaction times, and employ milder, more environmentally friendly conditions.

Catalytic Innovations

A significant area of advancement has been the replacement of stoichiometric sodium acetate with catalytic amounts of other reagents. These catalysts often enhance the reaction rate and efficiency.

| Catalyst | Substrates | Conditions | Time | Yield (%) | Reference |

| Sodium Acetate (Classical) | Hippuric acid, Benzaldehyde | Acetic anhydride, heat (water bath) | 2 h | ~63% | |

| Zinc Oxide (ZnO) | Hippuric acid, p-Anisaldehyde | Acetic anhydride, Ethanol, RT | 10 min | 95% | |

| Alum (Al₂(SO₄)₃) | Hippuric acid, Aldehyde | Acetic anhydride, Ethanol, Reflux | 1 h | Good | |

| Polyphosphoric Acid (PPA) | Hippuric acid, Benzaldehyde | PPA, 90°C | 4 h | 75% | |

| [bmIm]OH (Ionic Liquid) | Hippuric acid, Benzaldehyde | Acetic anhydride, RT | 90 min | Good | |

| Sulfanilic Acid | Hippuric acid, Aldehydes | Acetic anhydride, Water, RT | Short | High |

Microwave-Assisted Synthesis

The application of microwave irradiation has revolutionized this compound synthesis, dramatically reducing reaction times from hours to minutes and often improving yields. This technique provides rapid and uniform heating, which can minimize the formation of byproducts.

The Bergmann Synthesis

Another historically significant route to oxazolones is the Bergmann synthesis, reported by Bergmann and Stern in 1926. This method involves the intramolecular cyclization of α-haloacyl-amino acids upon treatment with acetic anhydride. For instance, N-chloroacetyl phenylalanine can be converted to 4-benzylidene-2-methyl-Δ²-oxazolin-5-one via this procedure.

Experimental Protocols

Protocol 1: Classical Erlenmeyer-Plöchl Synthesis of (Z)-4-Benzylidene-2-phenyloxazol-5(4H)-one

This protocol is adapted from a standard organic chemistry procedure.

Materials:

-

Hippuric acid

-

Benzaldehyde

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Ethanol

Procedure:

-

A mixture of hippuric acid (1.0 eq), benzaldehyde (1.0 eq), anhydrous sodium acetate (1.0 eq), and acetic anhydride (3.0 eq) is placed in a round-bottom flask.

-

The flask is heated on a water bath, with occasional shaking, for 2 hours.

-

The reaction mixture is cooled to room temperature, and ethanol is added to precipitate the product.

-

The mixture is allowed to stand in a refrigerator overnight to complete crystallization.

-

The resulting solid is collected by filtration, washed with cold ethanol, and then with boiling water to remove unreacted starting materials and sodium acetate.

-

The crude product is recrystallized from a suitable solvent (e.g., ethanol or benzene) to afford the pure (Z)-4-benzylidene-2-phenyloxazol-5(4H)-one.

Protocol 2: Microwave-Assisted Synthesis of 4-Arylidene-2-phenyl-5(4H)-oxazolones

This protocol is a general procedure based on reports of microwave-assisted Erlenmeyer synthesis.

Materials:

-

Hippuric acid

-

Aromatic aldehyde

-

Tosyl chloride (TsCl)

-

Dimethylformamide (DMF)

-

Ethanol-water mixture

Procedure:

-

In a microwave-safe vessel, a mixture of the aromatic aldehyde (1.0 mmol), hippuric acid (1.1 mmol), and tosyl chloride (1.0 mmol) is prepared.

-

Dimethylformamide (1.0 mmol) is added to the mixture.

-

The vessel is sealed and subjected to microwave irradiation for a specified time (typically 2-5 minutes, as determined by TLC monitoring).

-

Upon completion of the reaction, the vessel is cooled to room temperature.

-

An ethanol-water mixture (e.g., 2:1.5 mL) is added to the reaction mixture, and the resulting suspension is stirred for 5 minutes.

-

The precipitate is collected by filtration.

-

The crude product is purified by recrystallization from ethanol.

Conclusion

The discovery of this compound synthesis by Plöchl and its subsequent development by Erlenmeyer laid the foundation for a rich field of chemistry that continues to evolve. From the classical heating methods to the use of novel catalysts and microwave-assisted protocols, the synthesis of oxazolones has become more efficient, versatile, and environmentally benign. The methodologies and data presented in this guide offer a comprehensive overview for researchers, enabling them to leverage the historical context and modern advancements in their pursuit of novel molecules for drug discovery and other scientific endeavors. The this compound scaffold, with its inherent reactivity and biological relevance, is poised to remain a central focus of chemical research for the foreseeable future.

References

- 1. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 2. say-my-name.net [say-my-name.net]

- 3. Multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) using a mechanochemical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Erlenmeyer-Plöchl_azlactone_and_amino_acid_synthesis [chemeurope.com]

The Multifaceted Biological Activities of Oxazolone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxazolone derivatives, five-membered heterocyclic compounds also known as azlactones, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the significant biological properties of these derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antiviral activities. Detailed experimental methodologies for key assays are provided, and quantitative data are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of the mechanisms and evaluation processes associated with this compound derivatives.

Introduction

This compound, a five-membered heterocyclic ring containing oxygen and nitrogen, exists in several isomeric forms, with the 5(4H)-oxazolone scaffold being a prominent subject of research.[1] The structural versatility of oxazolones, particularly at the C-2 and C-4 positions, allows for a diverse range of chemical modifications, leading to compounds with a wide array of biological functions.[2] These derivatives have been reported to possess anticancer, anti-inflammatory, antimicrobial, antiviral, antidiabetic, and anti-obesity properties, among others, making them a significant area of interest for drug discovery and development.

Anticancer Activity

This compound derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.

Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are attributed to their ability to interfere with multiple cellular processes critical for cancer cell survival and proliferation. Key mechanisms include:

-

Tubulin Polymerization Inhibition: Certain this compound derivatives act as inhibitors of tubulin polymerization, a process essential for microtubule formation and, consequently, cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis.

-

Inhibition of Signaling Pathways: this compound derivatives have been shown to inhibit critical signaling pathways, such as the STAT3 pathway, which is often constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and angiogenesis.

-

Topoisomerase Inhibition: Some derivatives function as DNA topoisomerase inhibitors, enzymes that are vital for DNA replication and transcription. Inhibition of these enzymes leads to DNA damage and subsequent cell death.

-

Other Targets: Other reported targets for anticancer this compound derivatives include protein kinases, G-quadruplexes, and histone deacetylases (HDACs).

Quantitative Anticancer Data

The anticancer efficacy of various this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of a cell population by 50%.

| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |

| This compound-based sulfonamide 9b | HepG-2 (Liver Cancer) | 8.53 µg/mL | |

| This compound-based sulfonamide 9f | HepG-2 (Liver Cancer) | 6.39 µg/mL | |

| 1,3-Oxazole derivative | Hep-2 (Laryngeal Cancer) | 60.2 |

Note: Direct comparison of µg/mL and µM values requires knowledge of the compounds' molecular weights.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity

Several this compound derivatives exhibit significant anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory cascade.

Mechanism of Anti-inflammatory Action

The primary mechanism underlying the anti-inflammatory activity of many this compound derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

-

COX-2 Inhibition: COX-2 is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. By selectively inhibiting COX-2, these derivatives can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors. Molecular docking studies have shown that some this compound derivatives can bind effectively to the active site of the COX-2 enzyme.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity is often assessed in vivo using models like the carrageenan-induced paw edema assay, where the percentage of edema inhibition is measured.

| Derivative/Compound | Dose | % Inhibition of Paw Edema | Reference |

| This compound derivative 3a | Not Specified | Up to 90.08% | |

| This compound derivative 4a | Not Specified | Up to 90.08% | |

| This compound derivative 4c | Not Specified | Up to 90.08% | |

| This compound derivative 4e | Not Specified | Up to 90.08% | |

| This compound derivative 4f | Not Specified | Up to 90.08% |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

Procedure:

-

Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions.

-

Compound Administration: Administer the this compound derivative or a reference anti-inflammatory drug (e.g., indomethacin) to the animals, usually orally or intraperitoneally.

-

Baseline Measurement: Measure the initial volume of the hind paw using a plethysmometer.

-

Carrageenan Injection: After a set time (e.g., 30-60 minutes post-compound administration), inject a 1% carrageenan solution into the subplantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group (which received only carrageenan).

Antimicrobial Activity

This compound derivatives have shown promising activity against a range of pathogenic bacteria and fungi.

Spectrum of Antimicrobial Activity

Various studies have demonstrated the efficacy of this compound derivatives against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown better activity against Escherichia coli and Streptococcus pneumoniae than standard antibiotics like ampicillin. Some this compound-based sulfonamides have exhibited broad-spectrum antibacterial activity. Additionally, antifungal activity against strains like Aspergillus niger and Candida albicans has been reported.

Quantitative Antimicrobial Data

Antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC) or the diameter of the zone of inhibition in a disk diffusion assay.

Table: Antibacterial Activity of this compound Derivatives (Zone of Inhibition in mm)

| Derivative/Compound | E. coli | S. aureus | S. pneumoniae | Reference |

| Compound 142e | > Ampicillin, ≈ Streptomycin | - | > Ampicillin & Streptomycin | |

| Compound 3a | Excellent | Low/Nil | - |

Table: Antifungal Activity of this compound-Based Sulfonamides (MIC in µg/mL)

| Derivative/Compound | Aspergillus niger | Candida albicans | Reference |

| Compound 9h | 4 | 2 | |

| Compound 9c | 8 | 4 |

Experimental Protocol: Kirby-Bauer Disk Diffusion Method

This method is a standard for assessing the susceptibility of bacteria to antimicrobial agents.

Principle: A paper disk impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a specific bacterium. The compound diffuses from the disk into the agar. If the compound is effective, it will inhibit bacterial growth, creating a clear "zone of inhibition" around the disk. The diameter of this zone is proportional to the susceptibility of the bacterium to the compound.

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium in a sterile broth.

-

Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate with the bacterial suspension.

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of the this compound derivative onto the surface of the agar.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Zone Measurement: Measure the diameter of the zone of inhibition (in millimeters) around each disk.

-

Interpretation: Compare the zone diameters to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the compound.

Antiviral Activity

Certain this compound derivatives have been identified as potent inhibitors of viral replication.

Antiviral Targets and Efficacy

Screening of chemical libraries has revealed this compound derivatives with significant activity against poliovirus. Some of these compounds have shown activity at submicromolar concentrations against various poliovirus strains, including wild-type and vaccine-derived viruses. Time-of-addition experiments suggest that different derivatives may act at various stages of the viral replication cycle, from early-stage events to later stages.

Quantitative Antiviral Data

The antiviral activity is often expressed as the concentration of the compound that inhibits viral activity by 50% (EC50).

| Derivative/Compound | Virus Strain | Activity Range (µM) | Reference |

| Compound 5 | Poliovirus Sabin strains | 0.2 - 91 | |

| Compound 6 | Poliovirus Sabin strains | 0.2 - 91 | |

| Compound 7 | Poliovirus Sabin 1-3 | Submicromolar | |

| Compound 11 | Poliovirus Sabin 1-3 | Submicromolar |

Conclusion

This compound derivatives represent a privileged scaffold in medicinal chemistry, with a remarkable diversity of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and antiviral agents underscores their potential for the development of novel therapeutics. The ability to readily modify the this compound core allows for the fine-tuning of their pharmacological properties and the exploration of structure-activity relationships. Further research into the mechanisms of action, optimization of lead compounds, and in vivo evaluation is warranted to fully realize the therapeutic potential of this versatile class of compounds. This technical guide provides a foundational understanding for researchers and professionals in the field, aiming to stimulate further investigation and innovation in the development of this compound-based drugs.

References

An In-depth Technical Guide to the Role of Oxazolone in Inducing Th2 Immune Responses

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This guide provides a comprehensive overview of the mechanisms by which the hapten oxazolone induces a T helper 2 (Th2)-dominant immune response. It details the cellular and molecular pathways, presents quantitative data from key studies, outlines experimental protocols, and visualizes the core processes involved.

Introduction: this compound as a Tool for Modeling Th2-Mediated Inflammation

This compound (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one) is a low-molecular-weight chemical, or hapten, widely used in preclinical research to induce models of allergic contact dermatitis (ACD) and atopic dermatitis (AD).[1][2] As a hapten, this compound is not immunogenic on its own but becomes so after binding to endogenous proteins in the skin.[1][3] This process initiates a T-cell-mediated immune reaction.[4] While initial exposure can trigger a mixed or Th1-skewed response, repeated or chronic application of this compound reliably elicits a robust Th2-dominant inflammatory environment. This response closely mimics the pathophysiology of human atopic dermatitis, characterized by elevated Th2 cytokines, increased serum IgE, and infiltration of eosinophils. Consequently, the this compound-induced dermatitis model is an invaluable tool for investigating the pathogenesis of Th2-driven diseases and for evaluating the efficacy of novel anti-inflammatory and immunomodulatory therapeutics.

The Immunological Mechanism of this compound-Induced Th2 Response

The development of a Th2 response to this compound occurs in two distinct phases: sensitization and elicitation.

2.1 Sensitization Phase: Initiation of the Immune Response Upon first topical application, this compound penetrates the epidermis and covalently binds to skin proteins, forming hapten-protein complexes. These neoantigens are recognized and processed by cutaneous antigen-presenting cells (APCs), primarily Langerhans cells and dermal dendritic cells. These activated APCs then migrate from the skin to the regional draining lymph nodes. In the lymph nodes, they present the processed hapten-peptides to naive T cells, leading to their activation, proliferation, and differentiation into effector T cells.

2.2 Elicitation Phase: Triggering the Th2 Cascade Upon subsequent exposure (challenge) to this compound at the same or a different skin site, the previously sensitized, skin-homing effector T cells are reactivated. This secondary encounter triggers a rapid and pronounced inflammatory response. While an initial challenge may result in a transient Th1 response characterized by interferon-gamma (IFN-γ) production, chronic exposure leads to a downregulation of the Th1 pathway and a significant upregulation of a Th2-dominant response. This shift is central to the establishment of an AD-like chronic inflammatory state.

2.3 Key Cellular and Molecular Mediators

The this compound-induced Th2 response is orchestrated by a specific set of cytokines and immune cells:

-

Epithelial Alarmins (TSLP and IL-33): Keratinocytes, when stressed by haptens like this compound, release "alarmin" cytokines such as Thymic Stromal Lymphopoietin (TSLP) and Interleukin-33 (IL-33). These molecules are potent initiators of type 2 immunity. TSLP, in particular, activates dendritic cells to drive the differentiation of naive T cells into Th2 cells. IL-33 acts on multiple cell types, including innate lymphoid cells (ILCs) and T cells, to promote the production of Th2 cytokines.

-

Th2 Cytokines (IL-4, IL-5, IL-13): The hallmark of the response is the significant production of key Th2 cytokines.

-

IL-4: Is critical for the differentiation of Th2 cells and stimulates B cells to undergo class-switching to produce IgE.

-

IL-5: Is the primary cytokine responsible for the recruitment, activation, and survival of eosinophils, a key inflammatory cell in allergic reactions.

-

IL-13: Shares many functions with IL-4 and is a major driver of airway hyperreactivity, goblet cell metaplasia, and fibrosis. It also plays a role in compromising skin barrier function.

-

-

Immune Cell Infiltration: The cytokine milieu promotes the infiltration of a characteristic mix of immune cells into the dermis and epidermis, including CD3+ and CD4+ T cells, mononuclear cells, eosinophils, and mast cells.

-

Immunoglobulin E (IgE): The Th2 environment, particularly the presence of IL-4, leads to a dramatic increase in serum levels of total and hapten-specific IgE.

Quantitative Data from this compound-Induced Dermatitis Models

The following tables summarize key quantitative findings from studies using this compound to induce Th2-mediated inflammation.

Table 1: Cytokine Expression in this compound-Treated Skin

| Cytokine | Model System | Fold Increase vs. Control | Measurement Method | Reference |

|---|---|---|---|---|

| IL-4 | Murine Ear Skin | Significantly Upregulated | qPCR / Protein Analysis | |

| IL-13 | Murine Ear Skin | Significantly Upregulated | qPCR / Protein Analysis | |

| IL-31 | Murine Ear Skin | Upregulated | qPCR / Protein Analysis | |

| TSLP | Murine Ear Skin | Significantly Upregulated | Real-time RT-PCR | |

| IL-1β | Murine Ear Skin | Significantly Upregulated | Real-time RT-PCR | |

| IL-33 | Murine Ear Skin | Significantly Upregulated | Real-time RT-PCR |

| IFN-γ | Murine Ear Skin | Transiently Increased, then Downregulated | Protein / mRNA Analysis | |

Table 2: Immunological and Physiological Changes in this compound Models

| Parameter | Model System | Observation | Measurement Method | Reference |

|---|---|---|---|---|

| Ear Thickness | BALB/c Mouse Ear | Significant increase post-challenge | Dial Thickness Micrometer | |

| Serum IgE | BALB/c Mouse | Significant elevation after chronic exposure | ELISA | |

| Eosinophil Infiltration | Murine Skin Lesion | Mixed infiltrate including eosinophils | Histologic Analysis (H&E) |

| CD4+ T Cell Infiltration | Goat Skin Model | Increased presence in epidermis/dermis | Immunostaining | |

Experimental Protocols

This section provides a standardized protocol for inducing an AD-like chronic Th2 response in mice using this compound.

4.1 Murine Model of this compound-Induced Atopic Dermatitis

-

Animals: Female BALB/c mice, 7-8 weeks old, are commonly used due to their propensity for Th2-biased immune responses.

-

Materials:

-

This compound (Sigma-Aldrich)

-

Acetone and Olive Oil (vehicle, typically in a 4:1 v/v ratio) or Ethanol

-

Micrometer gauge for ear thickness measurement

-

-

Phase 1: Sensitization (Day 0)

-

Anesthetize the mice. Shave a small area (~2x2 cm) on the abdomen.

-

Prepare a 1.5% to 2% (w/v) solution of this compound in the chosen vehicle.

-

Topically apply 50-100 µL of the this compound solution to the shaved abdominal skin. A control group receives the vehicle only.

-

-

Phase 2: Challenge (Beginning Day 5-7)

-

Prepare a 0.1% to 1% (w/v) solution of this compound in the vehicle.

-

Measure the basal thickness of both ears of each mouse using a micrometer gauge.

-

Apply 20 µL of the challenge solution to both the inner and outer surfaces of the right ear. The left ear can be treated with vehicle alone as an internal control.

-

For chronic models mimicking atopic dermatitis, repeat the challenge every other day for an extended period (e.g., 18-28 days). For acute contact hypersensitivity, a single challenge is sufficient.

-

-

Phase 3: Endpoint Analysis (e.g., 24-48 hours after final challenge)

-

Ear Swelling: Measure the thickness of both ears. The degree of inflammation is calculated as the difference in thickness between the this compound-challenged ear and the vehicle-treated ear (or the basal measurement).

-

Histology: Euthanize mice and collect ear tissue. Fix in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickening (acanthosis), cellular infiltration, and edema.

-

Serum IgE Analysis: Collect blood via cardiac puncture. Isolate serum and measure total IgE levels using a commercial ELISA kit.

-

Cytokine Analysis: Homogenize ear tissue to extract either RNA for quantitative PCR (qPCR) analysis of cytokine gene expression or protein for ELISA/multiplex assays.

-

Visualizations: Pathways and Processes

The following diagrams illustrate the key mechanisms and workflows described in this guide.

References

- 1. mdpi.com [mdpi.com]

- 2. Cardamonin Inhibits this compound-Induced Atopic Dermatitis by the Induction of NRF2 and the Inhibition of Th2 Cytokine Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Skin microbiota of this compound-induced contact hypersensitivity mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unravelling Immunological Depths: Exploring this compound-induced Delayed-Type Hypersensitivity Model - Aragen Life Sciences [aragen.com]

The Ascendant Role of Oxazolones in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The oxazolone scaffold, a five-membered heterocyclic ring, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This versatility has established this compound derivatives as promising lead compounds in the development of novel therapeutics for a range of diseases.[3] This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on their applications as anticancer, anti-inflammatory, and antimicrobial agents.

Core Synthesis of this compound Derivatives

The most prevalent method for synthesizing 4-aryl-2-phenyl-5(4H)-oxazolones is the Erlenmeyer-Plöchl reaction.[4][5] This reaction involves the condensation of an N-acylglycine, typically hippuric acid, with an aromatic aldehyde in the presence of acetic anhydride and a weak base like sodium acetate.

General Experimental Protocol: Erlenmeyer-Plöchl Reaction

The following protocol outlines a standard procedure for the synthesis of (Z)-4-(substituted-benzylidene)-2-phenyloxazol-5(4H)-one derivatives.

Materials:

-

Substituted aromatic aldehyde (1.0 eq)

-

Hippuric acid (1.0 eq)

-

Anhydrous sodium acetate (1.0 eq)

-

Acetic anhydride (3.0-5.0 eq)

-

Ethanol

Procedure:

-

A mixture of the substituted aromatic aldehyde, hippuric acid, and anhydrous sodium acetate is placed in a round-bottom flask.

-

Acetic anhydride is added to the flask.

-

The mixture is heated, often on a water bath or under reflux, for 1-2 hours with constant shaking. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, the flask is cooled to room temperature, and ice-cold water or ethanol is added to precipitate the crude product.

-

The solid product is collected by vacuum filtration, washed with cold water and a small amount of cold ethanol to remove unreacted starting materials and impurities.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure this compound derivative.

-

The final product is characterized by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

// Node styles Start [label="Aromatic Aldehyde\n+ Hippuric Acid", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Acetic Anhydride (Ac₂O)\nSodium Acetate (NaOAc)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Heating / Reflux\n(Erlenmeyer-Plöchl Reaction)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Formation of\nAzlactone Intermediate", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Precipitation\n(ice-cold water/ethanol)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Filtration &\nRecrystallization", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Pure this compound\nDerivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reagents -> Reaction; Reaction -> Intermediate; Intermediate -> Workup; Workup -> Purification; Purification -> Product; } Caption: General workflow for the Erlenmeyer-Plöchl synthesis of oxazolones.

Anticancer Activity of this compound Derivatives

This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key cellular processes required for tumor growth and survival.

Mechanism of Action: Microtubule and Kinase Inhibition

A primary anticancer mechanism for some this compound derivatives is the inhibition of tubulin polymerization. By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Additionally, various oxazole-containing compounds have been identified as inhibitors of critical protein kinases and signaling pathways, such as STAT3, which are often dysregulated in cancer.

// Node styles this compound [label="this compound Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tubulin [label="Tubulin Dimers", fillcolor="#F1F3F4", fontcolor="#202124"]; Microtubule [label="Microtubule Assembly", fillcolor="#FBBC05", fontcolor="#202124"]; Spindle [label="Mitotic Spindle\nFormation", fillcolor="#FBBC05", fontcolor="#202124"]; G2M [label="G2/M Phase Arrest", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> Tubulin [label=" Binds to", color="#5F6368", fontcolor="#202124"]; Tubulin -> Microtubule [color="#5F6368"]; Microtubule -> Spindle [color="#5F6368"]; Spindle -> G2M [color="#5F6368"]; G2M -> Apoptosis [color="#5F6368"]; this compound -> Microtubule [label="Inhibits", color="#EA4335", fontcolor="#202124", style=dashed]; } Caption: Anticancer mechanism via inhibition of tubulin polymerization.

In Vitro Anticancer Activity Data

The cytotoxic effects of this compound derivatives are typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5(4H)-Oxazolone-Based Sulfonamides (9b) | HepG2 (Liver) | 8.53 | |

| 5(4H)-Oxazolone-Based Sulfonamides (9f) | HepG2 (Liver) | 6.39 | |

| 5(4H)-Oxazolone-Based Sulfonamides (9k) | PC3 (Prostate) | 7.27 | |

| 1,3-Oxazole Derivatives | Hep-2 (Larynx) | 60.2 | |

| β-Carboline-Oxazolone Hybrid (11) | U251 (Glioma) | 0.48 | |

| β-Carboline-Oxazolone Hybrid (11) | PC-3 (Prostate) | 1.50 | |

| β-Carboline-Oxazolone Hybrid (11) | OVCAR-03 (Ovarian) | 1.07 | |

| Oxazolo[5,4-d]pyrimidine (3g) | HT29 (Colon) | 58.4 |

Experimental Protocol: In Vitro Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a common method for evaluating the in vitro anticancer activity of compounds.

Materials:

-

Human cancer cell lines

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compound (this compound derivative)

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution

-

Tris buffer

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivative and a vehicle control. Incubate for a specified period (e.g., 48-96 hours).

-

Cell Fixation: Gently remove the medium and fix the adherent cells by adding cold TCA to each well. Incubate for 1 hour at 4°C.

-

Staining: Wash the plates with water to remove TCA. Add SRB solution to each well and stain for 15-30 minutes at room temperature.

-

Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization and Measurement: Add Tris buffer to each well to solubilize the protein-bound dye. Measure the absorbance (optical density) at a suitable wavelength (e.g., 510 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.

Anti-inflammatory Activity of this compound Derivatives

Chronic inflammation is implicated in numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment. Many this compound derivatives have been identified as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

Mechanism of Action: COX-2 Inhibition

The COX-2 enzyme is responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2 over the constitutive COX-1 isoform, this compound derivatives can reduce the production of pro-inflammatory prostaglandins, thereby exerting their anti-inflammatory effects with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.

// Node styles Stimuli [label="Inflammatory Stimuli\n(e.g., LPS, Cytokines)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Membrane [label="Cell Membrane\nPhospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; AA [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; COX2 [label="COX-2 Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGs [label="Prostaglandins (PGs)\n(e.g., PGE₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation, Pain, Fever", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Stimuli -> COX2 [label="Induces expression", style=dashed, color="#5F6368", fontcolor="#202124"]; Membrane -> AA [label="PLA₂", color="#5F6368", fontcolor="#202124"]; AA -> COX2 [label="Substrate", color="#5F6368", fontcolor="#202124"]; COX2 -> PGs [label="Catalyzes", color="#5F6368", fontcolor="#202124"]; PGs -> Inflammation; this compound -> COX2 [label="Inhibits", color="#EA4335", fontcolor="#202124", style=dashed]; } Caption: Anti-inflammatory mechanism via inhibition of the COX-2 pathway.

In Vitro Anti-inflammatory Activity Data

The potency and selectivity of this compound derivatives as anti-inflammatory agents are determined by their IC₅₀ values against COX-1 and COX-2 enzymes. The selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) indicates the preference for COX-2.

| Compound | IC₅₀ COX-1 (µM) | IC₅₀ COX-2 (µM) | Selectivity Index (SI) | Reference |

| This compound Derivatives | ||||

| Compound 4c | 0.09 | 0.05 | 1.80 | |

| Compound 4e | 0.12 | 0.06 | 2.00 | |

| Compound 4f | 0.13 | 0.08 | 1.63 | |

| Benzthis compound Derivatives | ||||

| Compound 3d | - | 5.43 (vs IL-6) | - | |

| Compound 3g | - | 5.09 (vs IL-6) | - | |

| Reference Drugs | ||||

| Celecoxib | 0.11 | 0.05 | 2.20 | |

| Cox-2-IN-26 | 10.61 | 0.067 | ~158 |

Note: Some data reflects inhibition of inflammatory mediators like IL-6 rather than direct COX inhibition.

Experimental Protocol: In Vitro COX Inhibition Assay

Commercially available kits are often used to determine the COX-inhibitory activity of compounds. The following is a generalized protocol based on a fluorescence-based assay.

Materials:

-

COX-2 (human) inhibitor screening assay kit

-

Recombinant human COX-1 and COX-2 enzymes

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Fluorometric probe

-

96-well black plates

-

Test compound and reference inhibitor (e.g., Celecoxib)

Procedure:

-

Reagent Preparation: Prepare working solutions of the enzymes, cofactor, substrate, and probe according to the kit manufacturer's instructions. Prepare serial dilutions of the test compound in DMSO.

-

Enzyme Reaction Setup: In a 96-well plate, add Assay Buffer, Heme, the respective enzyme (COX-1 or COX-2), and the test compound (or DMSO for control wells).

-

Pre-incubation: Incubate the plate for approximately 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorometric probe, followed by the arachidonic acid substrate to initiate the reaction.

-

Measurement: Incubate for a specified time (e.g., 2-5 minutes) at 37°C. Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 560 nm and 590 nm).

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the 100% enzyme activity control. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

Antimicrobial Activity of this compound Derivatives

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. This compound derivatives have shown promising activity against a range of bacterial and fungal pathogens.

In Vitro Antimicrobial Activity Data

The antimicrobial efficacy of this compound derivatives is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound | Organism | MIC (µg/mL) | Reference |

| 5(4H)-Oxazolone-Based Sulfonamides | |||

| Compound 9h | Aspergillus niger | 4 | |

| Compound 9h | Candida albicans | 2 | |

| Compound 9c | Aspergillus niger | 8 | |

| Compound 9c | Candida albicans | 4 | |

| N-Acyl Phenylalanine / this compound | |||

| Compound 1e | E. coli ATCC 25922 | 28.1 | |

| Compound 1e | S. epidermidis 756 | 56.2 | |

| Compound 1e | C. albicans 128 | 14 | |

| Compound 1d | E. coli ATCC 25922 | 28.1 | |

| Compound 1d | C. albicans 128 | 14 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compound

-

Positive control antibiotic/antifungal

-

Inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader to measure optical density.

Conclusion and Future Outlook

This compound derivatives represent a highly versatile and pharmacologically significant class of compounds. Their straightforward synthesis, coupled with their potent and diverse biological activities, makes them attractive candidates for further development in medicinal chemistry. The structure-activity relationship studies consistently indicate that substitutions at the C-2 and C-4 positions of the this compound ring are crucial for modulating their activity and selectivity. Future research will likely focus on optimizing these scaffolds to enhance potency, improve pharmacokinetic profiles, and explore novel therapeutic targets, solidifying the role of oxazolones as a cornerstone for the design of next-generation therapeutic agents.

References

- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 2.6. In Vitro COX-2 Inhibitory Assays [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Fundamental Principles of Oxazolone-Induced Inflammation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one) is a potent hapten, a small molecule that becomes immunogenic only when bound to a carrier protein. It is widely utilized in preclinical research to induce models of inflammatory conditions, particularly those involving the skin and colon.[1][2] this compound-induced inflammation serves as a robust and versatile platform for studying the pathophysiology of diseases like allergic contact dermatitis (ACD), atopic dermatitis (AD), and ulcerative colitis (UC).[3][4][5] The models are characterized by their reproducibility and relevance to human inflammatory diseases, making them invaluable for investigating immune mechanisms and screening potential therapeutic agents.

The inflammatory response to this compound is primarily a T-cell-mediated delayed-type hypersensitivity (DTH) reaction, which unfolds in two distinct phases: sensitization and elicitation (or challenge). While initial responses often show a T helper 1 (Th1) cytokine profile, chronic or repeated exposure typically leads to a shift towards a Th2-dominant immune response, which closely mimics the features of atopic dermatitis. This guide provides a detailed overview of the core mechanisms, cellular and molecular mediators, and standard experimental protocols associated with this compound-induced inflammation.

Core Mechanism: The Two-Phase Hypersensitivity Response

This compound-induced inflammation is a classic example of contact hypersensitivity (CHS), which is mechanistically divided into two phases.

-

Sensitization Phase: This is the initial exposure to the hapten, which primes the adaptive immune system. Upon topical application, this compound penetrates the skin and binds to endogenous proteins, forming hapten-protein complexes. These complexes are recognized and processed by antigen-presenting cells (APCs), such as Langerhans cells and dermal dendritic cells. The APCs then migrate from the skin to the regional draining lymph nodes, where they present the haptenated peptides to naive T cells, leading to their activation and proliferation into hapten-specific effector and memory T cells.

-

Elicitation (Challenge) Phase: Upon subsequent re-exposure to this compound at a different site, the previously sensitized, hapten-specific T cells are recruited to the area. These effector T cells recognize the hapten-protein complexes presented by local APCs and release a cascade of pro-inflammatory cytokines and chemokines. This molecular signaling orchestrates the recruitment of various inflammatory cells, including neutrophils, macrophages, and mast cells, culminating in the characteristic clinical signs of inflammation such as erythema, edema (swelling), and cellular infiltration, which typically peak 24-72 hours after the challenge.

Caption: Workflow of the two-phase this compound-induced contact hypersensitivity response.

Key Cellular Players and Their Roles

The inflammatory infiltrate in this compound-induced lesions is complex, involving coordinated actions of multiple immune cell types.

-

Dendritic Cells (DCs): As professional APCs, DCs are critical for initiating the immune response. They capture hapten-protein complexes in the skin, mature, and migrate to draining lymph nodes to prime naive T cells, a crucial step in the sensitization phase.

-

T Lymphocytes: T cells are the central mediators of the DTH response. Both CD4+ and CD8+ T cells are involved. The nature of the T cell response can vary; acute models often involve a Th1-skewed response characterized by IFN-γ production, while chronic models, particularly those mimicking atopic dermatitis, show a dominant Th2 response with elevated levels of IL-4, IL-5, and IL-13.

-

Mast Cells: These tissue-resident cells are key drivers of the early inflammatory events in the elicitation phase. Activated by IgE or other stimuli, mast cells release a host of pre-formed and newly synthesized mediators, including histamine, TNF-α, and various cytokines, which increase vascular permeability and promote the recruitment of other leukocytes.

-

Neutrophils: Neutrophils are typically the first cells to be recruited to the site of inflammation during the challenge phase. They are required for both sensitization and elicitation, contributing to tissue damage and amplifying the inflammatory cascade through the release of enzymes like myeloperoxidase (MPO) and pro-inflammatory cytokines such as IL-1β.

Caption: Key cellular interactions in this compound-induced inflammation.

Molecular Mediators and Signaling

The communication between immune cells is orchestrated by a complex network of cytokines and chemokines. The specific cytokine milieu dictates the nature and severity of the inflammatory response.

-

Th1 Cytokines: In some models, an initial Th1 response is observed, characterized by the production of Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) . TNF-α, which can be released by mast cells and other cells, is a potent pro-inflammatory cytokine that promotes leukocyte recruitment.

-

Th2 Cytokines: Chronic this compound exposure typically induces a strong Th2-polarized response. Key cytokines include Interleukin-4 (IL-4) , Interleukin-5 (IL-5) , and Interleukin-13 (IL-13) . IL-4 is crucial for IgE production and Th2 differentiation, while IL-5 is involved in eosinophil recruitment and activation. This Th2 profile is a hallmark of atopic dermatitis models.

-

Pro-inflammatory Cytokines: A variety of other pro-inflammatory cytokines are involved, including IL-1β and IL-6 , which contribute to the acute inflammatory response and systemic effects. Additionally, epithelial-derived alarmins like Thymic Stromal Lymphopoietin (TSLP) and IL-33 can be released upon skin barrier disruption, further promoting Th2-type inflammation.

-

Regulatory Cytokines: The inflammatory response is counter-regulated by cytokines such as Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β) , which have immunosuppressive functions.

Caption: Simplified signaling pathway for T-cell activation and differentiation.

Experimental Protocols

The most common application of this compound is in the murine model of contact hypersensitivity (CHS). Below is a detailed, representative protocol.

Protocol: this compound-Induced Contact Hypersensitivity in Mice

1. Animals:

-

Female BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used. Animals should be housed under specific pathogen-free conditions.

2. Materials:

-

This compound (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)

-

Vehicle: Acetone and Olive Oil (typically in a 4:1 v/v ratio) or ethanol.

-

Electric shaver or depilatory cream.

-

Micropipettes and sterile tips.

-

Digital calipers for ear thickness measurement.

3. Experimental Workflow:

Caption: Typical experimental timeline for the mouse CHS model.

4. Detailed Procedure:

-

Sensitization Phase (Day 0):

-

One day prior to sensitization, shave a small area (approx. 2x2 cm) on the abdomen of each mouse.

-

On Day 0, apply a solution of this compound (e.g., 50 µL of 0.5% this compound in vehicle) to the shaved abdominal skin. This sensitizes the immune system. A control group should receive the vehicle alone.

-

-

Challenge Phase (Day 5 to 7):

-

Five to seven days after sensitization, measure the basal thickness of both ears of each mouse using digital calipers.

-

Challenge the mice by applying a lower concentration of this compound (e.g., 10-20 µL of 0.1% or 1% this compound) to the dorsal surface of one ear. The contralateral ear can be treated with vehicle alone to serve as an internal control.

-

-

Evaluation (24-72 hours post-challenge):

-

Measure the ear thickness at 24, 48, and 72 hours after the challenge.

-

The primary endpoint is the degree of ear swelling, calculated as: (Ear thickness at measurement time) - (Basal ear thickness).

-

For deeper analysis, animals can be euthanized, and tissues collected for further assays.

-

5. Endpoint Analyses:

-

Histopathology: Ear tissue is fixed, sectioned, and stained (e.g., with Hematoxylin & Eosin) to assess epidermal thickening (acanthosis) and the infiltration of inflammatory cells.

-

Spleen Index: Spleen weight is often measured as an indicator of systemic immune activation.

-